Minimal Molecular Weight for Fragment-Based Design
The molecular weight of Methyl 2-(3-nitro-2-oxopyridin-1(2H)-yl)acetate is 212.16 g/mol . This is 14.03 g/mol lower than the ethyl ester analog (226.19 g/mol) and 28.05 g/mol lower than the tert-butyl ester analog (240.21 g/mol; inferred from C10H12N2O5) . In fragment-based drug discovery, every Dalton counts toward lead-likeness thresholds; the lower molecular weight of the methyl ester enhances compliance with the 'Rule of Three' for fragments.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 212.16 g/mol |
| Comparator Or Baseline | Ethyl ester: 226.19 g/mol; tert-butyl ester: ~240.21 g/mol |
| Quantified Difference | -14.03 g/mol vs. ethyl ester; -28.05 g/mol vs. tert-butyl ester |
| Conditions | Calculated from molecular formula (C8H8N2O5 vs. C9H10N2O5 vs. C10H12N2O5) |
Why This Matters
Lower molecular weight directly impacts pharmacokinetic property predictions and is preferred in fragment-based screening libraries, making the methyl ester the lightest viable option in this scaffold series.
